sEH Inhibition Potency of 1,3-Disubstituted Ureas: Comparator DCU Provides a Baseline, but the Target Compound's Unique Side Chain Precludes Potency Extrapolation
IMPORTANT DISCLAIMER: No direct quantitative bioactivity data (IC50, Ki, EC50) for the target compound 1-(benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-phenylpentyl)urea have been identified in the public domain as of the search date. The following evidence is therefore derived from well-characterized class-level comparators and must be interpreted as inferential only. The prototypical 1,3-disubstituted urea sEH inhibitor, 1,3-dicyclohexylurea (DCU), achieves an IC50 of 3 nM against recombinant human sEH [1]. The potency of related ureas varies dramatically with the N-substituent; for example, replacing one cyclohexyl group of DCU with a 4-(trifluoromethoxy)phenyl-piperidine moiety yields compound 52, which showed a 7-fold increase in potency relative to its adamantane-piperidine progenitor [2]. These data demonstrate that the identity of the second urea substituent is a critical determinant of sEH inhibitory potency. The target compound bears a benzo[d][1,3]dioxol-5-yl group and a 5-hydroxy-3-phenylpentyl chain—a combination not represented in any published sEH SAR series. Consequently, its sEH IC50 cannot be predicted from existing data and may range from low nanomolar to micromolar. This structural uniqueness may confer a distinctive selectivity profile across the epoxide hydrolase and serine hydrolase families, representing both a risk and an opportunity for discovery programs.
| Evidence Dimension | sEH inhibition potency (IC50) |
|---|---|
| Target Compound Data | No public data available |
| Comparator Or Baseline | 1,3-Dicyclohexylurea (DCU): IC50 = 3 nM against recombinant human sEH [1]; Compound 52 (1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea): 7-fold more potent than adamantane-piperidine progenitor [2] |
| Quantified Difference | Cannot be calculated; absence of target compound data precludes direct comparison |
| Conditions | Recombinant human sEH; CMNPC substrate; 5 min preincubation [1] |
Why This Matters
Without experimental IC50 data, procurement decisions should be based on the compound's structural novelty—it explores sEH SAR space not covered by existing inhibitors—rather than on assumed potency parity with DCU or other well-characterized ureas.
- [1] BindingDB Entry BDBM25731. 1,3-Dicyclohexylurea: IC50 = 3 nM against recombinant human soluble epoxide hydrolase. Accessed via BindingDB.org. View Source
- [2] Rose TE, Morisseau C, Liu JY, et al. 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain. J Med Chem. 2010;53(19):7067-7075. doi:10.1021/jm100691c View Source
